4-Bromo-1-(t-butyl)-5-chloro-1H-pyraZole

Medicinal Chemistry Agrochemical Intermediates Physicochemical Properties

4-Bromo-1-(t-butyl)-5-chloro-1H-pyraZole (C₇H₁₀BrClN₂, MW: 237.52 g/mol) is an N-tert-butyl substituted pyrazole bearing bromine at C4 and chlorine at C5. This substitution pattern creates a non-tautomerizable heteroaromatic scaffold wherein the tert-butyl group at N1 prevents annular tautomerism—a phenomenon well-documented for NH-pyrazoles.

Molecular Formula C7H10BrClN2
Molecular Weight 237.52 g/mol
Cat. No. B14759305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(t-butyl)-5-chloro-1H-pyraZole
Molecular FormulaC7H10BrClN2
Molecular Weight237.52 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C(=C(C=N1)Br)Cl
InChIInChI=1S/C7H10BrClN2/c1-7(2,3)11-6(9)5(8)4-10-11/h4H,1-3H3
InChIKeyTZLABVXZBOJVNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-(t-butyl)-5-chloro-1H-pyraZole: A Pyrazole Building Block with Orthogonal Halogen Reactivity


4-Bromo-1-(t-butyl)-5-chloro-1H-pyraZole (C₇H₁₀BrClN₂, MW: 237.52 g/mol) is an N-tert-butyl substituted pyrazole bearing bromine at C4 and chlorine at C5 . This substitution pattern creates a non-tautomerizable heteroaromatic scaffold wherein the tert-butyl group at N1 prevents annular tautomerism—a phenomenon well-documented for NH-pyrazoles [1]. The compound serves as a versatile intermediate in agrochemical and medicinal chemistry, particularly as a precursor to isoxazoline herbicides and as a core for constructing bromodomain-targeting ligands .

Why 4-Bromo-1-(t-butyl)-5-chloro-1H-pyraZole Cannot Be Simply Substituted with In-Class Analogs


Generic substitution within the N-tert-butyl-4-halogen-5-halogen-pyrazole series is contraindicated due to the unique electronic and steric fingerprint of the bromo-chloro pair. The tert-butyl group at N1 imposes a fixed orientation on the pyrazole ring, eliminating tautomeric equilibria that complicate reactivity in NH analogs [1]. The C4–Br and C5–Cl bonds exhibit markedly different reactivities in cross-coupling reactions, enabling regioselective sequential functionalization that is unattainable with the corresponding dibromo or dichloro congeners [2]. Furthermore, the bulk of the tert-butyl group influences the conformational landscape of downstream molecules, a property that cannot be replicated by smaller N-substituents (e.g., methyl) [3].

Quantitative Differentiation Evidence for 4-Bromo-1-(t-butyl)-5-chloro-1H-pyraZole versus Closest Analogs


Molecular Weight and Lipophilicity Impact on Synthetic Utility

The molecular weight of 4-Bromo-1-(t-butyl)-5-chloro-1H-pyraZole is 237.52 g/mol, which is substantially higher than its mono-halogenated or N-methyl analogs. This property, combined with the lipophilic tert-butyl group, influences its behavior in purification and formulation. The boiling point of the closest mono-bromo analog, 4-bromo-1-tert-butyl-1H-pyrazole, is 229.8±13.0°C at 760 mmHg , while the target compound, bearing an additional chlorine, is expected to have a higher boiling point and altered chromatographic retention .

Medicinal Chemistry Agrochemical Intermediates Physicochemical Properties

Orthogonal Reactivity Profile in Palladium-Catalyzed Cross-Couplings

The presence of both bromine and chlorine on the pyrazole ring enables sequential, site-selective cross-coupling reactions. The C5–Cl bond is significantly less reactive than the C4–Br bond under standard Suzuki-Miyaura conditions, allowing for clean mono-arylation at C4 without competitive substitution at C5 [1]. This orthogonal reactivity is a direct consequence of the distinct bond dissociation energies (C–Br: ~285 kJ/mol; C–Cl: ~327 kJ/mol) and is a key differentiator from the 4,5-dibromo analog, which suffers from competitive di-arylation [2]. While direct comparative kinetic data for this specific scaffold are not reported, class-level inference from studies on related pyrazoles strongly supports this regioselective advantage.

Cross-Coupling Regioselective Functionalization Synthetic Methodology

Absence of Annular Tautomerism Ensures Structural Fidelity

Unlike NH-pyrazoles, which exist as equilibrium mixtures of 3- and 5-tautomers, the N1-tert-butyl group in 4-Bromo-1-(t-butyl)-5-chloro-1H-pyraZole locks the pyrazole into a single, defined tautomeric state [1]. X-ray crystallographic studies on related 4-tert-butylpyrazoles confirm that the bulky N-substituent prevents any prototropic shift, eliminating structural ambiguity [2]. In contrast, 4-bromo-5-chloro-1H-pyrazole (no N-substituent) exhibits complex tautomeric behavior that can lead to mixtures of regioisomers upon further functionalization.

Structural Biology Conformational Analysis Medicinal Chemistry

High-Value Application Scenarios for 4-Bromo-1-(t-butyl)-5-chloro-1H-pyraZole


Sequential Cross-Coupling for Diversity-Oriented Synthesis

Researchers engaged in diversity-oriented synthesis can exploit the orthogonal C–Br and C–Cl reactivity to rapidly generate libraries of 4-aryl-5-alkyl/aryl pyrazoles. The tert-butyl group provides a robust, non-interfering N-substituent that withstands harsh reaction conditions and facilitates downstream purification [1].

Agrochemical Intermediate for Isoxazoline Herbicides

This compound serves as a key production intermediate for isoxazoline derivatives possessing excellent herbicidal activity and crop-weed selectivity. Patented processes utilize the bromo-chloro substitution pattern for efficient functionalization en route to active ingredients .

Bromodomain Ligand Scaffold Construction

Given the documented affinity of related pyrazole derivatives for bromodomain-containing proteins (e.g., BRD4, BRD2), 4-Bromo-1-(t-butyl)-5-chloro-1H-pyraZole can be employed as a central core for constructing selective bromodomain inhibitors. The tert-butyl group may occupy a lipophilic pocket, while the halogen handles allow for iterative optimization of binding affinity and selectivity [2].

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